molecular formula C10H11N3O2 B12990297 2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B12990297
M. Wt: 205.21 g/mol
InChI Key: AQEHRCBQCHPGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst . Another approach involves the use of microwave-assisted heating to accelerate the reaction and improve yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Similar structure but different substitution pattern.

    Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.

    Imidazo[1,5-a]pyridine: Another isomer with a different ring fusion.

Uniqueness

2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-propyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-3-8-11-6-4-5-7(10(14)15)12-9(6)13-8/h4-5H,2-3H2,1H3,(H,14,15)(H,11,12,13)

InChI Key

AQEHRCBQCHPGCW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=CC(=N2)C(=O)O

Origin of Product

United States

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